Methyl 2-methylbut-3-ynoate
Overview
Description
Methyl 2-methylbut-3-ynoate is an organic compound with the molecular formula C6H8O2. It is a methyl ester derivative of 2-methylbut-3-ynoic acid. This compound is known for its unique structure, which includes an alkyne functional group, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-methylbut-3-ynoate can be synthesized through various methods. One common approach involves the esterification of 2-methylbut-3-ynoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process often includes purification steps such as distillation to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-methylbut-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the alkyne group to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: 2-methylbut-3-ynoic acid or 2-methylbut-3-ynone.
Reduction: 2-methylbut-3-ene or 2-methylbutane.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Methyl 2-methylbut-3-ynoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: This compound is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of methyl 2-methylbut-3-ynoate involves its interaction with various molecular targets. In biological systems, it can undergo hydrolysis by esterases to produce 2-methylbut-3-ynoic acid, which may further participate in metabolic pathways. The alkyne group can also engage in cycloaddition reactions, forming new carbon-carbon bonds .
Comparison with Similar Compounds
Similar Compounds
Methyl but-3-ynoate: Similar structure but lacks the methyl group at the second carbon.
Methyl 3-butenoate: Contains a double bond instead of a triple bond.
Methyl 2-butenoate: An isomer with the double bond at a different position
Uniqueness
Methyl 2-methylbut-3-ynoate is unique due to its alkyne functional group and the presence of a methyl group at the second carbon. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
methyl 2-methylbut-3-ynoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8O2/c1-4-5(2)6(7)8-3/h1,5H,2-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXLXCUWRPMTLOH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#C)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.13 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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